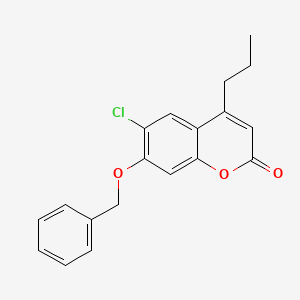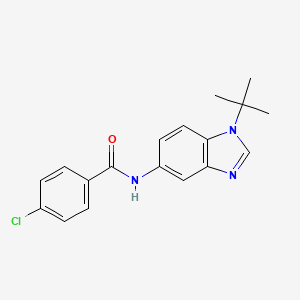![molecular formula C14H20N2O3S B5802442 N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 acts by binding to specific enzymes and receptors in the body, thereby modulating their activity. One of its primary targets is PKC, which plays a key role in cell growth, differentiation, and apoptosis. By inhibiting PKC, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can induce cell death in cancer cells. It also modulates the activity of TRPM8, a channel that is involved in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell death by inhibiting PKC and activating caspases, which are enzymes that play a key role in apoptosis. It also inhibits the growth and migration of cancer cells by modulating the activity of various signaling pathways. In sensory neurons, it modulates the activity of TRPM8, thereby affecting the sensation of cold and pain.
实验室实验的优点和局限性
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has several advantages for lab experiments. It is a highly specific inhibitor of PKC, making it useful for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that it can induce cell death in cancer cells, making it a promising candidate for further development. Another area of interest is its role in sensory neurons. Researchers are studying the function of TRPM8 in various physiological processes, and N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 could be a useful tool for investigating this channel. Finally, there is interest in developing new synthetic methods for N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 that could improve its solubility and reduce its toxicity.
合成方法
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
科学研究应用
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been studied extensively for its potential applications in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it useful for studying various biological processes. For example, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been used to study the role of protein kinase C (PKC) in cancer cells. It has also been used to investigate the function of the transient receptor potential melastatin 8 (TRPM8) channel in sensory neurons.
属性
IUPAC Name |
N-cyclohexyl-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h7-10,12,16H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQTHLAFJEVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)